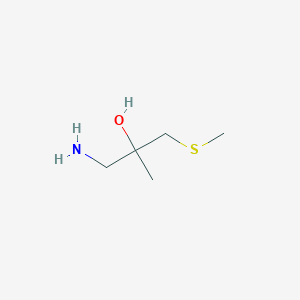

1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol

Übersicht

Beschreibung

1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol is an organic compound with the molecular formula C5H13NOS. It is characterized by the presence of an amino group, a methylsulfanyl group, and a hydroxyl group attached to a propane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from readily available precursors such as 2-methyl-3-(methylsulfanyl)propan-2-ol

Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Substitution: Substitution reactions involving the amino and hydroxyl groups are common, resulting in the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation products: Various hydroxylated and carboxylated derivatives.

Reduction products: Reduced amines and alcohols.

Substitution products: A wide range of substituted amines and ethers.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 1-amino-2-methyl-3-(methylsulfanyl)propan-2-ol exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in pharmaceutical formulations aimed at treating infections caused by resistant bacteria .

Antiplasmodial Activity

The compound has been investigated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that derivatives of this compound can inhibit the growth of the parasite, making it a candidate for developing new antimalarial drugs .

| Compound Derivative | IC50 (µM) | Selectivity Index |

|---|---|---|

| Derivative A | 0.05 | 56 |

| Derivative B | 11.3 | 75 |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has indicated that it may help mitigate neurodegenerative processes, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which could be leveraged in drug design to modulate biochemical processes .

Synthesis of Amino Acids

Due to its amino group, this compound serves as a precursor in synthesizing various amino acids and peptides, which are crucial in biochemistry and pharmaceuticals .

Material Science

Polymer Production

In material science, this compound is utilized in synthesizing polymers with enhanced properties. Its unique structure allows for the modification of polymer characteristics, such as thermal stability and mechanical strength .

Nanomaterials Development

Recent studies have explored the use of this compound in developing nanomaterials for drug delivery systems. Its ability to form stable complexes with nanoparticles enhances the efficacy of drug delivery mechanisms .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading university tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a natural preservative in food and pharmaceutical products.

Case Study 2: Antiplasmodial Research

In another study focused on malaria treatment, derivatives of the compound were synthesized and tested against drug-resistant strains of Plasmodium falciparum. The results highlighted several derivatives with IC50 values below 10 µM, showcasing their potential as new antimalarial agents.

Wirkmechanismus

The mechanism by which 1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological processes. The exact pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol is structurally similar to other amino alcohols and sulfanyl compounds.

Comparison: While similar compounds may share functional groups, the presence of the methylsulfanyl group in this compound imparts unique chemical and biological properties that distinguish it from others.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1-Amino-2-methyl-3-(methylsulfanyl)propan-2-ol (commonly referred to as AMMSP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of AMMSP, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

AMMSP is characterized by its amino alcohol structure with a methylsulfanyl group, which is thought to contribute to its biological activity. The presence of sulfur in the structure may enhance its interaction with biological targets due to the unique reactivity of sulfur-containing compounds.

Antimicrobial Activity

Research indicates that AMMSP exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these strains were notably low, suggesting potent antimicrobial activity.

| Bacterial Strain | MIC (μM) |

|---|---|

| Methicillin-resistant S. aureus | 18.7 |

| Vancomycin-resistant E. faecalis | 35.8 |

These findings align with studies that highlight the importance of structural modifications in enhancing the antimicrobial efficacy of similar compounds .

Anticancer Activity

AMMSP has also been evaluated for its anticancer properties. In a series of experiments involving various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), AMMSP demonstrated cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 1.4 µM to over 10 µM, indicating a dose-dependent response.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of AMMSP on cancer cells:

- Cell Lines Tested : HCT-116, MCF-7

- Positive Control : Cisplatin

- Assay Method : MTT assay after 72 hours of treatment

The results showed a significant reduction in cell viability at higher concentrations of AMMSP, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory properties of AMMSP have been investigated through various assays measuring cytokine levels in stimulated macrophage cells. Notably, AMMSP was found to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

The mechanism underlying the anti-inflammatory effects appears to involve modulation of intracellular signaling pathways related to inflammation. Specifically, AMMSP may interact with nuclear receptors involved in lipid metabolism and inflammatory response regulation .

Eigenschaften

IUPAC Name |

1-amino-2-methyl-3-methylsulfanylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAUGCYOEQBJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.